![molecular formula C18H20N2O3S B2365366 2-(3-Methoxybenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 476280-25-8](/img/structure/B2365366.png)
2-(3-Methoxybenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
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Overview
Description
The compound “2-(3-Methoxybenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide” is a derivative of thiophene-2-carboxamide . Thiophene-2-carboxamide derivatives have been studied for their antioxidant and antibacterial activities .
Synthesis Analysis
The synthesis of thiophene-2-carboxamide derivatives involves the cyclization of precursor compounds with N-(4-acetylphenyl)-2-chloroacetamide in alcoholic sodium ethoxide . The precursors include ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate derivatives, 2-acetyl-2-arylazo-thioacetanilide derivatives, and N-aryl-2-cyano-3-mercapto-3-(phenylamino)acrylamide derivatives .Molecular Structure Analysis
The molecular structure of thiophene-2-carboxamide derivatives was characterized using IR, 1H NMR, and mass spectroscopic analyses . The molecular and electronic properties of the synthesized products were studied by the density functional theory (DFT), where they exhibited a close HOMO–LUMO energy gap .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of thiophene-2-carboxamide derivatives include cyclization reactions . The structure–activity relationship of the synthesized derivatives can be derived from antioxidant and antibacterial testing results .Physical And Chemical Properties Analysis
The physical and chemical properties of thiophene-2-carboxamide derivatives were analyzed using spectroscopic analyses and DFT calculations . The compounds exhibited a close HOMO–LUMO energy gap .Scientific Research Applications
- For instance, some thiophene-based drugs exhibit anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects .
Medicinal Chemistry and Drug Development
Synthetic Chemistry and Heterocyclization
Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is the STING protein . STING, or Stimulator of Interferon Genes, is an immune-associated protein that plays a crucial role in the body’s innate immune response .
Pharmacokinetics
The compound’s effectiveness as a sting agonist suggests that it has sufficient bioavailability to interact with its target protein .
properties
IUPAC Name |
2-[(3-methoxybenzoyl)amino]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-10-6-7-14-13(8-10)15(16(19)21)18(24-14)20-17(22)11-4-3-5-12(9-11)23-2/h3-5,9-10H,6-8H2,1-2H3,(H2,19,21)(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFKPMZVBPBKPMM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC(=CC=C3)OC)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxybenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide |
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